1,2-Dichloro-4-(dichloromethyl)benzene
Overview
Description
1,2-Dichloro-4-(dichloromethyl)benzene is an organic compound with the molecular formula C7H4Cl4. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and a dichloromethyl group is substituted at the 4 position. This compound is known for its use as an intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(dichloromethyl)benzene can be synthesized through a multi-step process starting from benzene. The initial step involves the chlorination of benzene to form 1,2-dichlorobenzene. This is followed by a Friedel-Crafts alkylation reaction using dichloromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the dichloromethyl group at the 4 position .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of efficient catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The dichloromethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives[][3].
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of hydroxylated or aminated benzene derivatives.
Oxidation: Formation of dichlorobenzoic acid or dichlorobenzaldehyde.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
1,2-Dichloro-4-(dichloromethyl)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dichloro-4-(dichloromethyl)benzene involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and potential cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
1,4-Dichlorobenzene: Has chlorine atoms at the 1 and 4 positions, differing in reactivity and applications.
Benzal Chloride: Contains a dichloromethyl group but lacks additional chlorine atoms on the benzene ring.
Uniqueness
1,2-Dichloro-4-(dichloromethyl)benzene is unique due to the presence of both chlorine atoms and a dichloromethyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it valuable in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
1,2-dichloro-4-(dichloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPBAWYATBAOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069147 | |
Record name | Benzene, 1,2-dichloro-4-(dichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-84-3 | |
Record name | 1,2-Dichloro-4-(dichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56961-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-4-(dichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dichloro-4-(dichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,2-dichloro-4-(dichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-4-(dichloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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